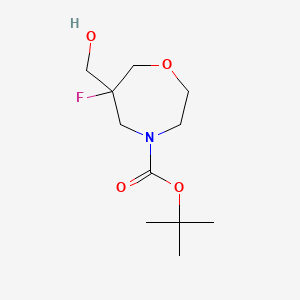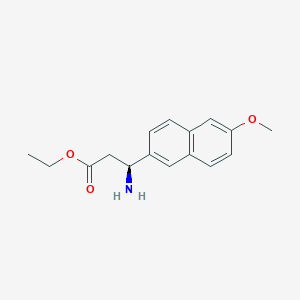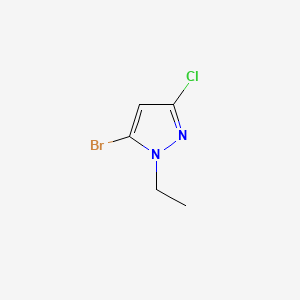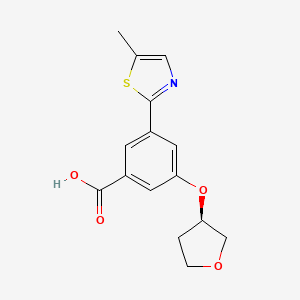
4-((Tert-butoxycarbonyl)amino)-2-chlorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Tert-butoxycarbonyl)amino)-2-chlorobutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Tert-butoxycarbonyl)amino)-2-chlorobutanoic acid typically involves the protection of the amino group with a Boc group. One common method involves reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature.
Industrial Production Methods: Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-((Tert-butoxycarbonyl)amino)-2-chlorobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used.
Deprotection: TFA in dichloromethane or hydrochloric acid in methanol are commonly used.
Major Products:
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotection: The primary amine is regenerated upon removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
4-((Tert-butoxycarbonyl)amino)-2-chlorobutanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals where selective protection of functional groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-2-chlorobutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is introduced to protect the amino group from unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
- 4-((Tert-butoxycarbonyl)amino)butanoic acid
- 2-((Tert-butoxycarbonyl)amino)-4-chlorobenzoic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid
Comparison: 4-((Tert-butoxycarbonyl)amino)-2-chlorobutanoic acid is unique due to the presence of both a Boc-protected amino group and a chlorine atom, which allows for further functionalization through substitution reactions. This dual functionality makes it a versatile intermediate in organic synthesis compared to other Boc-protected amino acids that may lack the chlorine substituent .
Eigenschaften
Molekularformel |
C9H16ClNO4 |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
SGEQRNMPTHZFLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)
![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)









